6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride
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Overview
Description
6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride: is a biochemical compound with the molecular formula C8H13NO2•HCl and a molecular weight of 191.65 g/mol . It is characterized by a spirocyclic scaffold, which is a distinctive class of organic compounds. This compound is used in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride involves constructing the spirocyclic scaffold through subsequent ring closure of corresponding 1,3-bis-electrophiles at 1,1-C or 1,1-N bis-nucleophiles. One efficient method includes cooling a mixture to -10°C, treating it dropwise with mesyl chloride, returning it to ambient temperature, stirring for 16 hours, washing with water, and extracting with dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the available literature. the general approach involves large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride primarily undergoes [2+2] cycloadditions, characterized by the formation of a four-membered ring through the coupling of two double bonds. It can also participate in oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include mesyl chloride for cycloaddition reactions and various oxidizing or reducing agents depending on the desired transformation. Typical conditions involve controlled temperatures and specific solvents like dichloromethane.
Major Products
The major products formed from these reactions include various spirocyclic derivatives, which can be further functionalized for specific applications in research and industry.
Scientific Research Applications
6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride is used in proteomics research, suggesting its interaction with proteins or enzymes. It is valuable in studying biochemical processes and designing drugs due to its unique spirocyclic structure. This compound is part of the family of spatially constrained amino acids, making it useful in understanding and regulating biochemical pathways.
Mechanism of Action
The compound contains a carboxylic acid group (-COOH) and an amino group (-NH2) attached to a spirocyclic scaffold. These functional groups interact with target molecules in the body, leading to biochemical changes. It is an analogue of natural compounds like ornithine and gamma-aminobutyric acid (GABA), which play important roles in biological processes such as the urea cycle and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-2-thiaspiro[3.3]heptane hydrochloride
- Methyl 6-aminospiro[3.3]heptane-2-carboxylate hydrochloride
- 7-Phenyl-6,8-dioxaspiro[3,5]nonane-2-carboxylic acid
Uniqueness
6-Aminospiro[3.3]heptane-2-carboxylic acid hydrochloride is unique due to its spirocyclic scaffold, which provides a rigid structure that is valuable in studying and designing biochemical pathways. Its ability to interact with proteins and enzymes makes it a crucial tool in proteomics research and drug design.
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-aminospiro[3.3]heptane-6-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c9-6-3-8(4-6)1-5(2-8)7(10)11;/h5-6H,1-4,9H2,(H,10,11);1H |
InChI Key |
URXYZQZGZJONNM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC12CC(C2)N)C(=O)O.Cl |
Origin of Product |
United States |
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